9-(2-Fluorobenzyl)-6-(methylamino)-9H-purine, often referred to as BW A78U in scientific literature, is a synthetic compound designed as a structural analog of the naturally occurring purine base, adenine. [, ] This compound has gained significant attention in scientific research, particularly in the field of neuropharmacology, due to its potent anticonvulsant properties. [, , , , , ]
The compound is classified as a phosphodiesterase inhibitor, specifically targeting phosphodiesterase 4. It is derived from the family of adenine derivatives, which are known for their diverse biological activities. The synthesis of BW-A 78U involves the reaction of specific derivatives of benzyladenine, although the exact procedures and conditions are proprietary and not widely published .
The synthesis of BW-A 78U typically involves several steps, beginning with the reaction of 9-benzyladenine derivatives. While specific synthetic routes are proprietary, general methodologies include:
The synthesis may also utilize microwave-assisted techniques to enhance reaction efficiency, although detailed parameters remain largely unpublished .
BW-A 78U exhibits a complex molecular structure characterized by:
Nuclear magnetic resonance data provides insights into the arrangement of hydrogen atoms within the molecule, confirming the expected connectivity based on its molecular formula .
BW-A 78U primarily participates in substitution reactions due to its reactive functional groups. Under standard laboratory conditions, it does not engage significantly in oxidation or reduction processes.
The reactions involving BW-A 78U typically yield various derivatives with modified functional groups that may exhibit enhanced biological activities compared to the parent compound.
BW-A 78U functions primarily as a phosphodiesterase 4 inhibitor. By inhibiting this enzyme, it leads to increased levels of cyclic adenosine monophosphate (cAMP) within cells.
The elevation of cAMP levels activates protein kinase A, which subsequently phosphorylates various target proteins involved in cellular signaling pathways. This mechanism can influence processes such as:
The effectiveness and stability of BW-A 78U can be influenced by environmental factors such as pH, ion presence, and interactions with other pharmacological agents .
These properties are crucial for determining the compound's behavior in biological systems and its suitability for various applications .
BW-A 78U has several significant applications across different scientific fields:
Research continues into its efficacy and safety profiles, particularly regarding its potential use in clinical settings .
The development of phosphodiesterase-4 inhibitors represents a significant trajectory within pharmacological research, originating in the 1980s with non-selective agents like theophylline. This era progressed toward targeted molecular design, exemplified by Rolipram—a first-generation inhibitor whose clinical application was limited by adverse neurological and gastrointestinal effects [6]. These early compounds established the foundational understanding of cyclic adenosine monophosphate hydrolysis regulation and its therapeutic potential in inflammation-driven pathologies. The field advanced substantially with second-generation inhibitors like Roflumilast (approved 2010 for chronic obstructive pulmonary disease), characterized by enhanced selectivity and reduced side effects [6]. Throughout this evolution, the core objective remained consistent: achieve high phosphodiesterase-4 isoform specificity while minimizing off-target interactions.
Table 1: Evolution of Key Phosphodiesterase-4 Inhibitors in Research
Compound | Era | IC₅₀ (Phosphodiesterase-4) | Key Research Advancement |
---|---|---|---|
Theophylline | Pre-1980s | >100 μM | Non-selective phosphodiesterase inhibition |
Rolipram | 1980s-1990s | 0.1-1 μM | First selective phosphodiesterase-4 inhibitor prototype |
Roflumilast | 2000s-Present | <1 nM | Subtype-selective (Phosphodiesterase-4B/4D) |
BW-A 78U | 2000s-Present | 3 μM | Divergent cytokine modulation profile |
This historical progression underscores BW-A 78U’s emergence within a mature pharmacological landscape, where it serves as a tool compound for probing phosphodiesterase-4 biology rather than a direct drug candidate [6].
BW-A 78U (Chemical name: 1-[(4-fluorobenzyl)]-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-amine; CAS 101155-02-6) entered scientific literature as a structurally distinct phosphodiesterase-4 inhibitor with moderate enzymatic inhibition (half-maximal inhibitory concentration = 3 μM) [2] [5] [7]. Its molecular structure (C₁₃H₁₂FN₅; molecular weight 257.27 g/mol) features a fluorinated benzyl group and a pyrazolopyridine core, differentiating it from catechol-ether derivatives like Rolipram or Roflumilast [5]. This configuration confers unique binding characteristics within the phosphodiesterase-4 catalytic domain, though precise crystallographic data remain unavailable.
The compound’s primary research significance stems from its discrepant immunological behavior: while effectively inhibiting cyclic adenosine monophosphate hydrolysis, it fails to suppress lipopolysaccharide-induced tumor necrosis factor-alpha release in mononuclear cells at concentrations up to 10 μM [2] [5]. This decoupling of enzymatic inhibition from cytokine modulation was first documented in cell-based assays where pre-incubation with BW-A 78U preceded lipopolysaccharide challenge. Subsequent enzyme-linked immunosorbent assay analysis confirmed tumor necrosis factor-alpha concentrations remained unaffected despite phosphodiesterase-4 engagement [5]. This paradoxical characteristic designated BW-A 78U as a critical tool for investigating non-tumor necrosis factor-alpha-mediated inflammatory pathways and phosphodiesterase-4 signaling pleiotropy.
Table 2: Key Structural and Functional Attributes of BW-A 78U
Property | Specification | Research Significance |
---|---|---|
Molecular Formula | C₁₃H₁₂FN₅ | Pyrazolopyridine core distinct from classical inhibitors |
IUPAC Name | 1-[(4-fluorobenzyl)]-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-amine | Precise chemical identification |
Phosphodiesterase-4 IC₅₀ | 3 μM (Cell-free assay) | Moderate inhibitory potency |
Aqueous Solubility | 45 mg/mL in dimethyl sulfoxide | Suitable for in vitro studies |
Key Functional Paradox | No inhibition of lipopolysaccharide-induced tumor necrosis factor-alpha release | Challenges assumed phosphodiesterase-4 immunomodulatory mechanisms |
Despite three decades of phosphodiesterase-4 inhibitor research, BW-A 78U exemplifies persistent knowledge gaps in isoform-specific signaling and functional outcomes:
Mechanistic Basis for Tumor Necrosis Factor-Alpha Disconnect: The compound’s inability to suppress tumor necrosis factor-alpha production despite phosphodiesterase-4 engagement suggests either compartmentalized cyclic adenosine monophosphate signaling or undiscovered allosteric effects [2] [6]. Current phosphodiesterase-4 inhibitor theory assumes cyclic adenosine monophosphate accumulation universally downregulates pro-inflammatory cytokine transcription, making this exception biologically significant but mechanistically obscure.
Subtype Selectivity Profile: Phosphodiesterase-4 comprises four subtypes (Phosphodiesterase-4A, 4B, 4C, 4D) with distinct tissue distributions and functions. Roflumilast exhibits subtype preference (nanomolar activity against Phosphodiesterase-4B/4D versus micromolar for Phosphodiesterase-4A/4C), but analogous data for BW-A 78U are absent [6]. Determining its subtype affinity ratios could clarify whether its functional divergence stems from selective Phosphodiesterase-4A or Phosphodiesterase-4C engagement, isoforms less associated with immune cell tumor necrosis factor-alpha regulation.
Structural Biology Void: High-resolution crystallography or computational modeling of BW-A 78U bound to phosphodiesterase-4 is unavailable. Such data would reveal whether its benzyl-fluorine moiety induces atypical binding pocket interactions compared to reference inhibitors [6]. The molecule’s moderate potency implies suboptimal active-site complementarity, but specific residue engagement patterns remain uncharacterized.
Downstream Signaling Elucidation: Research has not mapped BW-A 78U’s effects on cyclic adenosine monophosphate effectors (e.g., Exchange protein activated by cyclic adenosine monophosphate, Protein kinase A) or alternative phosphodiesterase-4-dependent cytokines (interleukin-10, interleukin-12). This narrow focus on tumor necrosis factor-alpha obscures its broader immunomodulatory potential [5] [6].
These knowledge gaps position BW-A 78U as a compelling chemical probe for reevaluating phosphodiesterase-4 biology beyond canonical tumor necrosis factor-alpha pathways. Its continued study may uncover novel signaling bifurcations within cyclic adenosine monophosphate-dependent inflammation regulation.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8